N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S/c1-32-24-13-12-18(14-25(24)33-2)23-16-34-27(29-23)30-26(31)20-15-22(17-8-4-3-5-9-17)28-21-11-7-6-10-19(20)21/h3-16H,1-2H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAORHWUPULFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.
Next, the quinoline core is synthesized through a Friedländer reaction, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde. The final step involves coupling the thiazole and quinoline intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole Derivatives with COX/LOX Inhibition
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Lacks the quinoline core, featuring an acetamide group instead. Acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 µM) with anti-inflammatory activity in vivo .
- Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol): Contains a phenol group instead of carboxamide. Selective COX-2 inhibitor (IC₅₀ ~11 µM) .
Quinoline-Thiazole Hybrids
- N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide (): Substitutes the 3,4-dimethoxyphenyl group with a 4-fluorophenyl and adds a methyl group to the quinoline-attached phenyl.
- N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (): Replaces thiazole with thiadiazole and introduces a cyclopropyl group. Comparison: Thiadiazole’s additional nitrogen may alter hydrogen-bonding interactions, but synthetic complexity increases compared to thiazole derivatives .
Pyrazine-Based Analogs
- N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide (): Substitutes quinoline with pyrazine, a smaller heterocycle. Molecular weight: 342.4 g/mol; XLogP3: 1.9 .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide?
Answer:
The synthesis involves multi-step organic reactions:
Thiazole Ring Formation : Cyclization of α-haloketones (e.g., 3,4-dimethoxyphenyl-substituted α-bromoketones) with thioureas under acidic or basic conditions .
Quinoline Core Assembly : Friedländer or Pfitzinger reactions to construct the quinoline scaffold, followed by carboxylation at the 4-position.
Amide Coupling : Activation of the quinoline-4-carboxylic acid using carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU) to react with the thiazole-2-amine intermediate .
Key Optimization :
- Solvent selection (e.g., DMF for amide coupling) and temperature control (60–80°C for cyclization).
- Purification via column chromatography or recrystallization to achieve >95% purity.
Basic: What analytical techniques are critical for structural validation of this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole C-S bond at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₃₃H₂₅N₃O₃S: 544.16).
- X-ray Crystallography : For unambiguous 3D structure determination; SHELX software refines diffraction data .
- FTIR : Confirmation of amide C=O stretch (~1680 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹).
Advanced: How can researchers address low yields during the final amide coupling step?
Answer:
Low yields may stem from steric hindrance or poor carboxylate activation. Methodological adjustments include:
- Coupling Agent Optimization : Switch from EDCI to HATU for improved activation efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time and enhance coupling efficiency at 80–100°C .
- In-situ Activation : Use mixed anhydride methods with chloroformate reagents.
- Intermediate Analysis : Monitor reaction progress via TLC or LC-MS to identify side products .
Advanced: What experimental approaches resolve contradictions in reported biological activities (e.g., anticancer vs. no activity)?
Answer:
Contradictions may arise from assay variability or impurity interference. Solutions include:
- Standardized Assays : Use validated cell lines (e.g., MCF-7, HepG2) with consistent passage numbers and culture conditions .
- Purity Validation : HPLC (≥98% purity) and elemental analysis to exclude confounding impurities.
- Dose-Response Studies : Establish IC₅₀ values across multiple concentrations to confirm potency thresholds.
- Target Engagement Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization.
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer:
SAR Strategies :
-
Functional Group Modifications :
Modification Biological Impact Reference Methoxy → Ethoxy Altered lipophilicity and metabolic stability Thiazole → Oxazole Reduced cytotoxicity in normal cells -
Computational Modeling : Docking studies (e.g., AutoDock) to predict binding affinity for kinase domains .
-
In Vivo Profiling : Pharmacokinetic studies in rodent models to assess bioavailability and toxicity.
Basic: What safety precautions are essential when handling this compound in vitro?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Waste Disposal : Collect organic waste in sealed containers for incineration .
Advanced: What strategies mitigate off-target effects in mechanistic studies?
Answer:
- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells.
- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify unintended protein interactions .
- Negative Controls : Use structurally analogous inactive compounds (e.g., methoxy-free derivatives) to isolate target effects .
Basic: How is the compound’s solubility optimized for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% final concentration) for stock solutions.
- Surfactants : Add polysorbate-80 (0.01%) to aqueous buffers.
- pH Adjustment : Dissolve in weakly acidic PBS (pH 6.5) for carboxylate ionization .
Advanced: What crystallographic challenges arise during X-ray structure determination, and how are they addressed?
Answer:
- Crystal Growth : Use vapor diffusion with ethanol/water mixtures to obtain diffraction-quality crystals.
- Data Refinement : SHELXL for resolving disordered methoxy groups; TWINABS for handling twinned data .
- Validation : Check CIF files with PLATON to confirm absence of voids or misassignments .
Advanced: How can computational methods predict metabolic pathways for this compound?
Answer:
- Software Tools :
- Meteor Nexus : Predict Phase I/II metabolites (e.g., O-demethylation, glucuronidation).
- CYP450 Docking : Identify vulnerable sites for oxidation using Cytochrome P450 homology models .
- In Vitro Validation : Incubate with liver microsomes and analyze via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
